molecular formula C10H8BrF3O B6200007 rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis CAS No. 2694057-23-1

rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis

Cat. No.: B6200007
CAS No.: 2694057-23-1
M. Wt: 281.1
InChI Key:
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Description

rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a dihydroindenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis typically involves the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the compound.

    Reduction: The reduction of the indene ring to form the dihydroindenol structure.

    Resolution: The separation of the racemic mixture into its enantiomers.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and trifluoromethylation reactions, followed by purification and resolution processes to obtain the desired enantiomeric form.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction to alkanes or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or halogenating agents are employed.

Major Products

The major products formed from these reactions include various brominated, trifluoromethylated, and hydroxylated derivatives, depending on the specific reaction conditions.

Scientific Research Applications

rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid
  • rac-(1R,2R)-2-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

Uniqueness

rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis is unique due to its specific combination of bromine and trifluoromethyl groups, which impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2694057-23-1

Molecular Formula

C10H8BrF3O

Molecular Weight

281.1

Purity

95

Origin of Product

United States

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